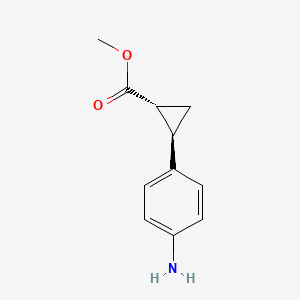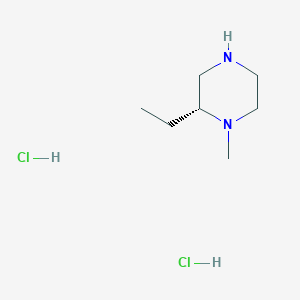
N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, also known as CFMTI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. CFMTI is a member of the amide family and is synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting the activity of COX-2, N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide reduces inflammation and pain.
Biochemical and Physiological Effects
N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticancer effects in animal models. N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to reduce the production of prostaglandins, which are responsible for inflammation and pain. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has been extensively studied in animal models, making it a well-established compound for research purposes. However, N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in laboratory experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide. One direction is to further investigate its potential applications in drug development. N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has shown promising results in animal models for the treatment of inflammatory diseases and cancer. Further research is needed to determine its safety and efficacy in humans. Another direction is to investigate its mechanism of action. The exact mechanism of action of N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is not fully understood, and further research is needed to elucidate its molecular targets. Finally, future research could focus on improving the solubility and half-life of N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, which could increase its effectiveness in vivo.
Méthodes De Synthèse
The synthesis of N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide involves a three-step process. The first step involves the reaction of 4-chloro-3-fluoroaniline with 4-methoxy-2-nitrobenzaldehyde to form 4-chloro-3-fluoro-2-nitroaniline. The second step involves the reduction of the nitro group to an amine group using sodium dithionite. The final step involves the reaction of the amine group with 2-(4-formyl-2-methoxyphenoxy)acetic acid to form N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide.
Applications De Recherche Scientifique
N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been extensively studied for its potential applications in drug development. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has also been shown to have anticancer properties, making it a potential candidate for the development of drugs for the treatment of cancer.
Propriétés
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO4/c1-22-15-6-10(8-20)2-5-14(15)23-9-16(21)19-11-3-4-12(17)13(18)7-11/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUPUKYNMTWRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-Methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2800269.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2800270.png)
![N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2800273.png)
![N-(4-ethylphenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2800276.png)

![3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2800278.png)
![1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(1-benzothiophen-3-yl)ethanone;hydrochloride](/img/structure/B2800279.png)


![10-Bromo-11-methyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-ol](/img/structure/B2800283.png)

